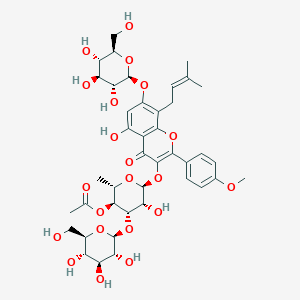

Epimedin I

Description

Contextualization within Flavonoid Chemistry and Biological Activities

Flavonoids constitute a large and diverse group of polyphenolic compounds synthesized by plants. They share a common basic structure consisting of a 15-carbon skeleton arranged in two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic ring (C) mdpi.com. Flavonoids are often found in glycosidic forms, where one or more sugar molecules are attached to the flavonoid backbone mdpi.com. This glycosylation can influence their solubility, bioavailability, and biological activity mdpi.com.

Flavonoids are recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, immunomodulatory, antidiabetic, antibacterial, antiparasitic, and antiviral properties mdpi.com. These activities are often attributed to their ability to scavenge reactive oxygen species and modulate various cellular signaling pathways mdpi.com.

Epimedin I belongs to the prenylated flavonol glycoside subclass of flavonoids researchgate.netontosight.ai. These compounds are characterized by the presence of a prenyl group, a lipophilic side chain, attached to the flavonoid nucleus, which can affect their biological activity and bioavailability ontosight.ai. Like other flavonoids, this compound's structure, including the position and number of sugar attachments, is key to its potential bioactivity mdpi.com.

Significance of Epimedium Species in Phytopharmaceutical Research

The genus Epimedium, commonly known as horny goat weed or barrenwort, is a group of plants belonging to the Berberidaceae family ontosight.ainih.gov. Epimedium species have a long history of use in traditional medicine, particularly in Traditional Chinese Medicine (TCM), where the herb "Yinyanghuo" is derived from the dried leaves of several Epimedium species nih.govmdpi.com. It has been traditionally used for various purposes, including tonifying kidney yang, strengthening muscles and bones, and dispelling wind-dampness frontiersin.orgnih.gov.

Phytopharmaceutical research on Epimedium species has focused on identifying and characterizing the bioactive compounds responsible for these traditional uses. Flavonoids, especially prenylated flavonol glycosides like icariin (B1674258), epimedin A, epimedin B, and epimedin C, are considered the major active constituents in Epimedium researchgate.netontosight.ainih.govmdpi.comresearchgate.net. These compounds have been extensively studied for their potential therapeutic benefits ontosight.ai.

The chemical composition of Epimedium species can vary significantly depending on the species, geographical origin, and cultivation methods mdpi.comfrontiersin.org. This variability underscores the importance of chemical analysis, such as HPLC fingerprinting, for quality control and species authentication nih.govnih.gov.

Research Trajectory and Unexplored Areas for this compound

Research into the bioactive compounds of Epimedium has primarily focused on icariin, epimedin A, epimedin B, and epimedin C, which are often used as quality markers researchgate.netontosight.ainih.govnih.gov. While these major flavonoids have been relatively well-studied for their diverse pharmacological activities, including effects on bone health, inflammation, and oxidative stress, the research trajectory for this compound appears less extensive in comparison mdpi.comontosight.aicaymanchem.comnih.gov.

Although this compound is recognized as a flavonoid found in Epimedium, detailed research specifically on its isolated biological activities and mechanisms of action appears to be an area with potential for further exploration mdpi.com. Existing literature often groups this compound with other Epimedin compounds (A, B, C) when discussing the general flavonoid content and activities of Epimedium extracts researchgate.netontosight.ainih.govmdpi.comnih.gov.

Further research utilizing advanced techniques such as integrated multi-omics could provide a more comprehensive understanding of the biosynthesis and biological roles of this compound within the complex matrix of Epimedium species frontiersin.org.

Properties

IUPAC Name |

[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H52O21/c1-15(2)6-11-20-22(57-39-31(51)29(49)26(46)23(13-42)58-39)12-21(45)25-28(48)37(35(60-36(20)25)18-7-9-19(54-5)10-8-18)61-41-33(53)38(34(16(3)55-41)56-17(4)44)62-40-32(52)30(50)27(47)24(14-43)59-40/h6-10,12,16,23-24,26-27,29-34,38-43,45-47,49-53H,11,13-14H2,1-5H3/t16-,23+,24+,26+,27+,29-,30-,31+,32+,33+,34-,38-,39+,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBGQYHARXPXRK-XXJCEPRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H52O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

880.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthesis of Epimedin I

Botanical Sources and Phytogeographical Distribution

Epimedin I is primarily found in plants belonging to the genus Epimedium, a group of herbaceous perennials in the family Berberidaceae. These plants are widely recognized in traditional medicine, particularly in East Asia.

Primary Epimedium Species Yielding Epimedins

Several Epimedium species are known to yield epimedins, including this compound, Epimedin A, Epimedin B, Epimedin C, and icariin (B1674258). Key species include Epimedium sagittatum, Epimedium pseudowushanense, Epimedium pubescens, and Epimedium brevicornu. plos.orgmdpi.comresearchgate.netfrontiersin.org Epimedium sagittatum and E. pubescens have been explored for the biosynthetic pathway of their flavonoids. mdpi.comresearchgate.net Epimedium brevicornu is also highlighted as containing Epimedin B as a main bioactive constituent. researchgate.net Epimedium koreanum is another species recognized for its flavonoid and flavonol glycoside content. nih.gov

Factors Influencing this compound Accumulation in Plant Tissues

The accumulation of epimedins, including this compound, in Epimedium plants can be influenced by various factors. Light intensity has been shown to affect the content of epimedins. In Epimedium pseudowushanense, the amounts of Epimedin A, Epimedin B, Epimedin C, and icariin varied with different light intensity levels. plos.org Specifically, Epimedin A content increased with increasing light intensity, while Epimedin B, Epimedin C, and icariin showed increases up to a certain light intensity level before decreasing at the highest intensity tested. plos.org

Soil moisture conditions are also a key environmental factor influencing the quality of Epimedium koreanum, affecting the accumulation of secondary metabolites like flavonoids and flavonol glycosides. nih.gov Drought stress can activate the flavonoid biosynthetic pathway, leading to the accumulation of flavonoids. nih.gov

Soil physicochemical properties and enzyme activity in the rhizosphere can indirectly contribute to the synthesis of pharmacodynamic components in Epimedium koreanum. frontiersin.org Higher phosphorus and potassium content and low levels of nitrogen in the soil are reported to be conducive to the accumulation of flavonoid components in medicinal plants. frontiersin.org Phosphorus deficiency stress has been shown to stimulate the accumulation of Icariin-flavonoids, including Epimedin A, Epimedin B, Epimedin C, and Icariin, in the leaves of Epimedium pubescens. nih.gov

Biosynthetic Pathways of Flavonoids

The biosynthesis of flavonoids, including epimedins, in plants follows a well-established pathway that originates from primary metabolism.

Phenylpropanoid Pathway Integration

Flavonoids are synthesized via the phenylpropanoid metabolic pathway. wikipedia.orgnih.gov This pathway begins with the amino acid phenylalanine, which is converted to 4-coumaroyl-CoA. wikipedia.orgnih.gov This initial phase is considered the general phenylpropanoid pathway. mdpi.com The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the first committed step, deaminating phenylalanine to trans-cinnamic acid. plos.orgresearchgate.netmdpi.com trans-Cinnamic acid is then converted to p-coumaric acid by trans-cinnamate 4-hydroxylase (C4H), and subsequently to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL). plos.orgresearchgate.net

Core Flavonoid Biosynthesis and its Branching to Flavonols

The core flavonoid biosynthesis pathway starts with the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. researchgate.netmdpi.com This reaction is catalyzed by chalcone (B49325) synthase (CHS), forming naringenin (B18129) chalcone, which is a central intermediate with a C6-C3-C6 backbone. plos.orgresearchgate.netmdpi.com Chalcone isomerase (CHI) then catalyzes the isomerization of naringenin chalcone to naringenin, a flavanone (B1672756), completing the closure of the heterocyclic C-ring. plos.orgnih.gov

Flavanones, such as naringenin, serve as a branch point in the flavonoid pathway. mdpi.com Naringenin is transformed into dihydroflavonol by flavanone 3-hydroxylase (F3H). plos.orgnih.gov Dihydroflavonols are important intermediate metabolites and represent a key branch point, leading to the synthesis of flavonols, anthocyanins, and proanthocyanins. mdpi.com Flavonol synthase (FLS) further converts dihydroflavonols to flavonols. mdpi.comnih.gov

Enzymatic Steps and Gene Involvement in Epimedin Biosynthesis

The biosynthesis of epimedins, which are prenylated flavonol glycosides, involves further enzymatic modifications of the core flavonoid structure. Following the formation of flavonols, prenyltransferase (PT) adds an isopentenyl group to the flavonol backbone. mdpi.comnih.gov Subsequent modifications are carried out by various enzymes, including UDP-glycosyltransferase (UGT) and O-methyltransferase (OMT), to produce the diverse array of icaritin (B1674259) flavonoids, including Epimedin A, Epimedin B, Epimedin C, icariin, baohuoside I, icariside I, and icaritin. mdpi.comnih.gov

Specific glycosyltransferases, rhamnosyltransferases, and xylosyltransferases are required for the biosynthesis of different epimedins, which vary in the type and number of sugar groups attached. nih.gov While the general flavonoid pathway enzymes like PAL, C4H, 4CL, CHS, CHI, F3H, and FLS are well-characterized and their involvement in Epimedium flavonoid biosynthesis is supported by research plos.orgresearchgate.netnih.govmdpi.com, the specific enzymes and genes responsible for the later stages of epimedin biosynthesis, particularly the glycosylation patterns, are not yet fully characterized. nih.gov Studies have identified several genes involved in flavonoid biosynthesis in Epimedium, including structural genes and transcription factors that regulate the pathway. frontiersin.orgfrontiersin.orgfrontiersin.orgchinbullbotany.comresearchgate.net For instance, MYB transcription factors have been implicated in regulating the flavonoid pathway in Epimedium sagittatum. frontiersin.org

Data Tables

Here are some interactive data tables based on the information presented:

transtransppppCompound Names and PubChem CIDs

researchgate.netguidetopharmacology.orghznu.edu.cnfishersci.cafishersci.canih.govuni.lunih.govmdpi.comctdbase.orggenscript.com.cnresearchgate.netgenscript.com.cnnih.govfrontiersin.orgsemanticscholar.orgfrontiersin.orgfishersci.nlmpg.deuni.lulabsolu.canih.govfishersci.co.ukfishersci.seuni.luwikipedia.orgnih.govMolecular and Genetic Regulation of Biosynthetic Processes

The production of this compound and other prenylated flavonol glycosides (PFGs) in Epimedium is controlled at the molecular and genetic levels. Understanding these regulatory mechanisms is crucial for potentially enhancing the yield of these valuable compounds. Research has focused on identifying the genes and transcription factors involved, as well as the influence of environmental factors like stress on their expression.

Identification and Characterization of Regulatory Genes (e.g., Transcription Factors)

The biosynthesis of flavonoids, including this compound, is predominantly regulated at the transcriptional level by transcription factors (TFs) core.ac.uk. Several families of transcription factors, notably MYB, basic helix-loop-helix (bHLH), and WD40 proteins, are known to play critical roles in regulating the flavonoid pathway in plants core.ac.ukfrontiersin.org. These factors often interact to form complexes, such as the MYB-bHLH-WD40 (MBW) complex, which can coordinately control the expression of structural genes in the pathway frontiersin.orgnih.gov.

Studies in Epimedium species have identified and characterized various transcription factors putatively involved in regulating the biosynthesis of this compound and related PFGs. For instance, R2R3-MYB transcription factors have been a particular focus core.ac.ukchinbullbotany.com. EsMYBA1 and EsMYBF1 from Epimedium sagittatum have been suggested to regulate anthocyanin and flavonol-derived bioactive component biosynthesis frontiersin.orgnih.gov. EsMYBF1, in particular, has been implicated in regulating the flavonol biosynthetic pathway core.ac.ukfrontiersin.org. Another MYB TF, EsMYB12, has shown a negative correlation with the accumulation of the four main bioactive components (Epimedin A, B, C, and icariin), suggesting it might act as a transcriptional repressor in the flavonoid pathway frontiersin.orgnih.gov.

Other transcription factors identified in Epimedium include those homologous to Arabidopsis AtTT8, AtGL3, and AtTTG1, which are components of the MBW complex cas.cnresearchgate.net. The expression levels of these TFs can influence the production of bioactive flavonoids cas.cn. For example, under certain stress conditions, the expression of Epimedium MYB7 and TT8 increased, while the expression of GL3, MYBF, and TTG1 decreased cas.cn.

Integrated omics analyses have further elucidated the complex regulatory networks. A study combining metabolomics, transcriptomics, and proteomics in Epimedium sagittatum and Epimedium pubescens identified differentially expressed genes (DEGs) and differentially expressed proteins (DEPs) associated with icariin biosynthesis (an analogue of this compound). This research highlighted the involvement of various genes and proteins, including UDP-glucuronosyl/UDP-glucosyltransferase and O-glucosyltransferase, and suggested potential regulatory networks involving leucine-rich repeat receptor kinase-like proteins and methyl jasmonate esterase nih.gov. Correlation analysis between flavonoid biosynthesis genes and transcription factor-encoded genes has been used to identify potential regulatory relationships nih.gov.

A time-series transcriptome analysis during leaf development in Epimedium pubescens identified 52 transcription factors belonging to 18 families (including MYB, bHLH, WD40, and bZIP) within the core co-expression network related to PFG accumulation, including Epimedin C. Hub genes within this network, such as certain MYBs, bHLH, and WD40 factors, are believed to influence PFG content by regulating target biosynthesis genes nih.gov.

Here is a table summarizing some identified transcription factors and their putative roles in Epimedium flavonoid biosynthesis:

| Transcription Factor | Species | Putative Role | Source |

| EsMYBA1 | Epimedium sagittatum | Regulation of anthocyanin and flavonol-derived BCs | frontiersin.orgnih.gov |

| EsMYBF1 | Epimedium sagittatum | Regulation of the flavonol biosynthetic pathway | core.ac.ukfrontiersin.org |

| EsMYB12 | Epimedium sagittatum | Putative transcriptional repressor | frontiersin.orgnih.gov |

| Epimedium MYB7 | Epimedium spp. | Increased expression under light stress | cas.cnresearchgate.net |

| Epimedium TT8 | Epimedium spp. | Increased expression under light stress | cas.cnresearchgate.net |

| Epimedium GL3 | Epimedium spp. | Decreased expression under light stress | cas.cnresearchgate.net |

| Epimedium MYBF | Epimedium spp. | Decreased expression under light stress | cas.cnresearchgate.net |

| Epimedium TTG1 | Epimedium spp. | Decreased expression under light stress | cas.cnresearchgate.net |

Stress-Induced Transcriptional Modulation

Environmental stresses can significantly impact the accumulation of secondary metabolites, including this compound, in plants through transcriptional modulation of biosynthetic genes and regulatory factors frontiersin.orgmdpi.com. Flavonoids are known to participate in the stress responses of plants ijpsonline.com.

Light stress has been shown to suppress the accumulation of epimedins A, B, C, and icariin in Epimedium cas.cnresearchgate.net. This decrease in bioactive compound production under light stress has been linked to differential expression of both structural genes and transcription factors involved in the flavonoid biosynthetic pathway cas.cnresearchgate.netresearchgate.net. Under continuous illumination (24 h photoperiod), Epimedium pubescens plants suppressed bioactive phenolics by differentially regulating flavonoid pathway gene expression researchgate.net. Specifically, light stress led to the up-regulation of structural genes like CHS1, CHI1, F3H, FLS, DFR1, DFR2, and ANS, while CHS2 and F3'H were down-regulated cas.cnresearchgate.net. Concurrently, the expression of transcription factors such as Epimedium MYB7 and TT8 increased, while Epimedium GL3, MYBF, and TTG1 expression decreased cas.cnresearchgate.net. The decrease in bioactive compounds under light stress was suggested to be potentially due to the transcripts of late genes (DFRs and ANS) increasing to a higher level than early genes (FLS and CHS1) cas.cn.

Conversely, UV-B radiation has been observed to enhance the content of epimedin A, epimedin B, epimedin C, and icariin in Epimedium brevicornu mdpi.com. The content of these compounds generally showed an increasing trend with increased duration of UV-B radiation mdpi.com. This suggests that UV-B stress can positively modulate the transcriptional regulation of the biosynthetic pathway leading to these compounds mdpi.com. UV radiation is considered an effective inducer of various plant secondary metabolites, and flavonoids can be activated as part of secondary antioxidant systems in response to stress mdpi.com.

Water conditions, such as drought, also represent crucial abiotic factors influencing plant growth and the production of medicinal components in Epimedium semanticscholar.org. While the specific mechanism for this compound biosynthesis regulation under drought in Epimedium koreanum is still being clarified, studies have shown that different stages after rainfall can affect the synthesis of epimedin A, B, C, and icariin semanticscholar.org. Epimedin C content was found to be positively correlated with the expression of genes like F3H, C4H, and CHI in E. koreanum semanticscholar.org. Changes in physiological indicators like malondialdehyde (MDA) content and protective enzyme levels under different moisture conditions also correlate with the content of epimedins and the expression of key enzyme genes in the flavonoid pathway semanticscholar.org.

These findings indicate that the transcriptional regulation of this compound biosynthesis is highly responsive to environmental cues, with different stress types eliciting distinct modulatory effects on the expression of structural genes and regulatory transcription factors.

Isolation, Synthesis, and Analytical Characterization of Epimedin I

Extraction Methodologies from Plant Matrices

The initial step in obtaining Epimedin I from Epimedium species involves extracting the compound from the plant material. Various extraction techniques, ranging from conventional methods to more advanced and environmentally friendly approaches, have been applied to isolate flavonoids, including epimedins, from these plants.

Conventional solvent-based extraction remains a widely used method for isolating flavonoids from Epimedium. This typically involves using organic solvents or aqueous organic solvent mixtures to percolate or macerate the dried and powdered plant material. Solvents such as ethanol (B145695) and ethyl acetate (B1210297) have been employed in the extraction of crude flavonoids from the aerial parts of Epimedium brevicornum Maxim. oup.com. The choice of solvent can influence the efficiency of extraction for different flavonoids due to their varying polarities nih.gov. For instance, studies investigating the extraction of epimedins and icariin (B1674258) have explored the use of methanol, diluted alcohol, and ethanol, with diluted alcohol showing favorable results for extracting epimedin and icariin content in one study on a preparation containing Herba Epimedii google.com.

To improve efficiency, reduce extraction time, and minimize solvent consumption, advanced and green extraction techniques have been explored for the isolation of flavonoids from Epimedium.

Pressurized Liquid Extraction (PLE) is one such method that has been developed for the simultaneous determination of multiple flavonoids, including epimedin A, epimedin B, and epimedin C, in Epimedium. This technique utilizes elevated temperatures and pressures to enhance the سولubility and mass transfer of analytes from the plant matrix to the solvent nih.govjmb.or.kr.

Deep Eutectic Solvents (DESs) represent a greener alternative to conventional organic solvents. These solvents are mixtures of natural compounds that have a lower melting point than their individual components. Choline (B1196258) chloride-based DESs, for example, have been synthesized and investigated for the extraction of major bioactive prenylflavonol glycosides, such as epimedin A, epimedin B, epimedin C, and icariin, from Epimedium pubescens Maxim. A DES composed of lactic acid and choline chloride in a 2:1 ratio was found to be promising, yielding extraction efficiencies comparable to 50% ethanol under optimal conditions nih.govgoogle.com. The optimal conditions in one study using a choline chloride and lactic acid-based DES included a water content of 17.5% (v/v), a DES aqueous solution volume of 3.14 mL, and an extraction time of 21 minutes nih.gov.

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction process by promoting cell disruption and improving mass transfer. UAE procedures have been developed for the simultaneous extraction of epimedin A, epimedin B, epimedin C, and icariin from Herba Epimedii researchgate.net. Optimal UAE conditions in one study involved using 50% (v/v) ethanol solution, a liquid-to-solid ratio of 30 mL/g, ultrasonication for 30 minutes, an extraction temperature of 50°C, and three extraction cycles researchgate.net. Combining DES with UAE has also been explored as a highly efficient method for extracting flavonoids from Herba Epimedii nih.gov.

Purification and Enrichment Strategies

Following the initial extraction, purification and enrichment strategies are necessary to isolate this compound from the complex mixture of compounds present in the crude extract.

Counter-current chromatography (CCC), including High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid chromatographic technique that eliminates the use of a solid support matrix, thus reducing irreversible adsorption and sample loss oup.com. This technique has been successfully applied to the separation and purification of flavonoids from Epimedium. A dual-mode HSCCC method using a two-phase solvent system composed of n-butanol–ethyl acetate–water (3:7:10, v/v) has been employed for the separation and purification of epimedin A, epimedin B, epimedin C, and icariin from Epimedium brevicornum Maxim. oup.comtandfonline.com. This method yielded these flavonoids with varying purities and recoveries oup.comtandfonline.com.

Various other chromatographic separation techniques are also utilized for the purification and enrichment of epimedins from Epimedium extracts. These include column chromatography, often involving repeated steps, and preparative High-Performance Liquid Chromatography (HPLC) researchgate.netresearchgate.net. Macroporous resins have also been used for the enrichment and separation of epimedins and icariin from Herba Epimedii researchgate.net. For instance, WDX-5 macroporous resin showed good recoveries for epimedin A, B, C, and icariin researchgate.net.

Development and Validation of Analytical Quantification Methods

Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in plant extracts and related products. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode-Array Detection (DAD) or Ultraviolet (UV) detection, is a widely used technique for the analysis of flavonoids in Epimedium google.comtandfonline.compensoft.netrsc.orgresearchgate.netoup.commdpi.com.

HPLC methods have been developed and validated for the simultaneous determination of multiple flavonoids, including epimedin A, epimedin B, and epimedin C, in Epimedium species tandfonline.compensoft.netoup.com. These methods typically involve using reversed-phase C18 columns and gradient elution with mobile phases composed of acetonitrile (B52724) and water, often with the addition of an acid like formic acid or phosphoric acid tandfonline.compensoft.netrsc.org. Detection is commonly performed at wavelengths around 270 nm or 254 nm, where these flavonoids show significant absorbance tandfonline.compensoft.netrsc.org.

Method validation for the quantitative analysis of epimedins typically includes assessing parameters such as linearity, precision (intra-day and inter-day variability), accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ) tandfonline.comrsc.orgoup.com. Studies have reported good linearity with high correlation coefficients (r > 0.999) and acceptable precision and accuracy for the determination of epimedins google.comrsc.orgoup.com. For example, an HPLC-DAD method for simultaneous quantification of epimedin C and icariin in tablets showed good repeatability with RSD values below 2% and recoveries ranging from 96.22% to 104.80% for epimedin C rsc.org.

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS), such as quadrupole linear ion trap mass spectrometry (MS/MS) or Q-Orbitrap HRMS, offers higher sensitivity and resolution for the analysis and characterization of Epimedium flavonoids, including epimedins nih.govnih.gov. These advanced techniques are used for comprehensive chemical profiling and pharmacokinetic studies nih.gov.

While specific detailed validation data solely for this compound is less prevalent in the provided search results compared to other epimedins, the general methodologies and validation parameters applied to the analysis of multiple Epimedium flavonoids are indicative of the approaches used for this compound.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

HPLC-DAD is a widely used method for the analysis of flavonoids in Epimedium species, including epimedins. researchgate.netfrontiersin.orgnih.govresearchgate.netpensoft.netnih.gov This technique separates compounds based on their differential affinities for a stationary phase and a mobile phase, while the DAD allows for detection across a range of wavelengths, providing spectral information for compound identification and purity assessment. frontiersin.orgpensoft.net HPLC-DAD methods have been developed and validated for the simultaneous quantification of several flavonoids, including epimedin A, B, and C, and icariin, in Epimedium extracts. nih.gov For example, a method using a C18 column with a gradient elution of acetonitrile and water containing 0.1% phosphoric acid has been reported for quantifying epimedin C and icariin, among other compounds, with detection at 254 nm. pensoft.net Another study used HPLC-DAD at 274 nm for the analysis of epimedin C, icariin, and baohuoside I. frontiersin.orgnih.govresearchgate.net These studies highlight the versatility of HPLC-DAD for separating and quantifying this compound and related flavonoids in complex matrices.

Spectroscopic Analytical Modalities (e.g., Fourier Transform Near-Infrared Spectroscopy)

Spectroscopic methods, such as Fourier Transform Near-Infrared (FT-NIR) spectroscopy, offer rapid and non-destructive approaches for the analysis of compounds in plant materials. psu.edursc.orgbruker.comnih.gov FT-NIR spectroscopy measures the absorption of light in the near-infrared region (800-2500 nm), providing information about the overtones and combination vibrations of molecules containing C-H, N-H, or O-H groups, which are abundant in flavonoids like this compound. bruker.com This technique, combined with chemometrics, has been explored for the rapid quantitative analysis of epimedin A, B, C, and icariin in Epimedium. psu.edursc.orgnih.gov Multivariate calibration models, such as those based on Partial Least Squares Regression (PLSR), can be built using FT-NIR spectral data to predict the content of these flavonoids. psu.edursc.org Studies have shown good performance for predicting epimedin A, B, and C, and icariin content using FT-NIR coupled with techniques like Competitive Adaptive Reweighted Sampling (CARS) and Support Vector Machine (SVM) regression. psu.edursc.orgnih.gov

Mass Spectrometry-Based Profiling (e.g., LC-HRMS)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the comprehensive profiling and identification of compounds, including this compound and its metabolites. nih.govdntb.gov.uaresearchgate.netanimbiosci.orgchromatographyonline.com LC-High-Resolution Mass Spectrometry (LC-HRMS) provides high sensitivity, specificity, and resolving power, making it suitable for analyzing complex biological matrices and identifying metabolites. nih.govanimbiosci.orgchromatographyonline.com This approach has been used to discover and identify metabolites of Epimedium flavonoids, including epimedin A, B, C, and icariin, in biological samples like rat plasma, bile, feces, and urine. chemfaces.comnih.govdntb.gov.ua Techniques like Mass Spectral Trees Similarity Filter (MTSF) have been developed in conjunction with HPLC-HRMS to rapidly discover metabolites from multiple active components in complex mixtures. nih.gov LC/MS/MS has also been used to determine the chemical structures of metabolites generated by flavonoid glycosides like epimedin A, B, and C. mdpi.com Untargeted metabolomics using LC-HRMS combined with chemometrics is also employed for comprehensive analysis. animbiosci.org

Structure-Activity Relationship (SAR) Studies and Analogue Exploration

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. wikipedia.orgcollaborativedrug.comnih.gov This understanding is crucial for optimizing the potency and efficacy of bioactive compounds and guiding the design of new derivatives. wikipedia.orgcollaborativedrug.comnih.gov

Rational Design of this compound Analogues and Derivatives

Rational design involves using knowledge of the parent compound's structure and its interaction with biological targets to design and synthesize new molecules with improved properties. nih.govresearchgate.netresearchgate.netmdpi-res.com While specific details on the rational design of this compound analogues were not prominently featured in the search results, studies on related flavonoids from Epimedium, such as icariin and its derivatives, demonstrate the application of this principle in exploring structure-activity relationships for various biological targets, including phosphodiesterase 5 (PDE5). researchgate.net The synthesis of derivatives often involves targeted modifications to specific parts of the molecule. nih.govresearchgate.net Understanding the SAR of Epimedium flavonoids is essential for the rational design of novel compounds with enhanced or specific biological activities. researchgate.net

In Silico Modeling for SAR Prediction

In silico modeling, utilizing computational methods, plays a significant role in predicting the biological activity of molecules based on their structure and in understanding SAR. collaborativedrug.comnih.govacs.orgresearchgate.netacs.orgnih.govrsc.org Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, like CoMFA and CoMSIA, are used to establish mathematical relationships between the three-dimensional structure of compounds and their biological activity. researchgate.net Molecular docking studies are employed to predict the binding modes and affinities of compounds to target proteins, providing insights into the structural basis of activity. researchgate.netacs.org In silico methods can help prioritize potential compounds for synthesis and testing, explore chemical space, and integrate large amounts of pre-existing data to suggest useful structural modifications. collaborativedrug.comnih.gov While direct examples of in silico modeling specifically for this compound SAR prediction were not extensively detailed, the application of these methods to other Epimedium flavonoids, such as in the study of PDE5 inhibitors, illustrates their relevance in understanding and predicting the activity of this compound analogues. researchgate.net Computational studies are also used in vaccine design and understanding protein interactions, highlighting the broader application of in silico approaches in biological research. nih.govrsc.org

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to fulfill the detailed article structure requested. Research on the pharmacological activities of flavonoids from Epimedium species has predominantly focused on other constituents such as Icariin, Epimedin A, Epimedin B, and Epimedin C.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the preclinical pharmacological activities and molecular mechanisms of this compound as per the specified outline, which includes:

Regulation of inflammatory cytokine production (TNF-α, IL-1β, IL-6)

Modulation of key signaling pathways (NF-κB, AGE-RAGE, T cell receptor pathway)

Interaction with Pattern Recognition Receptors (Toll-like Receptor 7/8)

Direct scavenging of Reactive Oxygen Species

Enhancement of endogenous antioxidant enzyme activity (Catalase, Glutathione Peroxidase)

While studies on related compounds are extensive, this information does not directly apply to this compound, and extrapolating these findings would be scientifically inaccurate. Further research specifically investigating this compound is required to elucidate its distinct pharmacological profile.

Preclinical Pharmacological Activities and Molecular Mechanistic Elucidation

Anticancer Research Investigations

Comprehensive preclinical data focusing specifically on the anticancer activities of Epimedin I according to the outlined subtopics is limited in the currently available scientific literature. The following sections represent areas where further dedicated research on this compound is warranted.

The regulation of the cell cycle is a critical target in cancer therapy, with many chemotherapeutic agents acting by inducing cell cycle arrest to inhibit tumor cell proliferation rroij.comnih.govdovepress.commdpi.com. Key regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins control the progression through different phases of the cell cycle (G1, S, G2, M) rroij.comnih.govmdpi.com. Dysregulation of these proteins is a hallmark of cancer, leading to uncontrolled cell division rroij.com. While various natural compounds have been shown to induce cell cycle arrest in cancer cells, specific studies detailing the effect of this compound on cell cycle regulatory proteins and its potential to inhibit cancer cell growth through this mechanism are not extensively documented.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. The process is tightly regulated by a balance between pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2) jbtr.or.kr. The activation of caspases, a family of protease enzymes, is central to the execution of apoptosis jbtr.or.kr. Many anticancer therapies aim to induce apoptosis in tumor cells jbtr.or.kr. Research into a related compound, Epimedokoreanin C, has shown it induces a form of non-apoptotic cell death known as methuosis in lung cancer cells nih.govresearchgate.nete-century.us. However, detailed investigations into the ability of this compound to specifically induce the classical apoptotic pathways involving the Bcl-2 family proteins and caspases in various cancer models are needed to elucidate its potential in this area.

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor progression and are major targets for cancer therapy nih.govemanresearch.orgplos.org. The inhibition of these processes can significantly impede tumor growth and dissemination. While numerous natural compounds have been investigated for their anti-angiogenic and anti-metastatic properties, specific preclinical data on the effects of this compound on these complex processes is not yet well-established in the scientific literature.

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, maintenance, and resistance to therapy nih.govnih.govca.govmdpi.com. Targeting CSCs is considered a promising strategy to overcome cancer recurrence and treatment failure nih.govdrugtargetreview.com. Epigenetic mechanisms play a significant role in regulating the phenotype and plasticity of CSCs nih.gov. At present, there is a lack of specific research investigating the influence of this compound on the distinct phenotypes and molecular characteristics of cancer stem cells.

Several key signaling pathways are commonly dysregulated in cancer, contributing to cell proliferation, survival, and metastasis. These include the PI3K/Akt, STAT3, EGFR, and MAPK pathways sdu.dknih.govnih.govnih.govnih.govnih.govmdpi.commdpi.comtvarditherapeutics.comnih.govnih.govamegroups.orgnih.govsemanticscholar.orgmdpi.commdpi.comwalshmedicalmedia.com. Targeting these pathways is a major focus of modern cancer drug development. Studies on a broader Epimedium extract, which contains Epimedin A, B, and C, have suggested an inhibitory effect on the expression and phosphorylation of AKT1 and EGFR in a pancreatic cancer cell line nih.gov. This indicates that flavonoids from this plant source may interact with these critical cancer-related pathways. However, dedicated studies are required to isolate and confirm the specific effects of this compound on the PI3K/Akt, STAT3, EGFR, and MAPK signaling cascades and their downstream targets in various cancer contexts.

Table 2: Investigated Molecular Pathways and Potential Effects of Related Epimedium Flavonoids This table is based on data for a general Epimedium extract and is illustrative of the potential effects that could be investigated for this compound.

| Signaling Pathway | Target Protein | Observed Effect in Pancreatic Cancer Cells (with Epimedium Extract) | Reference |

|---|---|---|---|

| PI3K/Akt | AKT1 | Decreased expression and phosphorylation | nih.gov |

| EGFR | EGFR | Decreased expression and phosphorylation | nih.gov |

| STAT3 | - | Further research needed | |

| MAPK | - | Further research needed |

Osteogenic and Anti-Osteoporotic Research

Scientific investigation into the osteogenic and anti-osteoporotic properties of this compound is not available in the reviewed literature. Research on related compounds from Epimedium exists, but specific data for this compound is absent.

There is currently no available scientific evidence to suggest that this compound promotes the proliferation and differentiation of osteoblasts. Studies on other compounds from Epimedium, such as Epimedin A, B, and C, have shown minimal to no significant effects on osteoblast proliferation nih.gov. In contrast, compounds like Icariside I and Icariside II have demonstrated dose-dependent stimulation of osteoblast proliferation nih.gov. Research has also highlighted the role of Epimedin C in protecting against dexamethasone-induced suppression of osteogenic differentiation frontiersin.orgnih.gov. However, these findings cannot be extrapolated to this compound.

No specific studies demonstrating the ability of this compound to inhibit osteoclastogenesis or reduce bone resorption markers such as Tartrate-Resistant Acid Phosphatase (TRACP) and Matrix Metalloproteinase-9 (MMP-9) were found. For context, research on Epimedin A has indicated it can suppress osteoclast differentiation and the expression of TRAP nih.gov. Similarly, preliminary findings suggest Epimedin C may inhibit the formation of osteoclasts induced by glucocorticoids ajol.info. The role of MMP-9 in bone resorption is well-documented, with its expression being associated with activated osteoclasts nih.govdovepress.com. However, no link between this compound and the inhibition of these markers has been established.

The scientific literature lacks data on the activation of bone anabolic signaling pathways by this compound. In contrast, substantial research has been conducted on other related flavonoids.

BMP/Smad/Runx2: The Bone Morphogenetic Protein (BMP) signaling pathway, which involves Smad proteins and the transcription factor Runx2, is fundamental for osteoblast differentiation nih.govnih.govnih.gov. While Epimedium extracts are known to influence BMPs, specific modulation by this compound has not been reported .

NRF1/RhoA: Studies have specifically identified that Epimedin C can protect osteoblasts from dexamethasone-induced damage by modulating the NRF1/RhoA pathway nih.govaging-us.comnih.gov. This mechanism involves Nuclear factor erythroid 2-related factor 1 (Nrf1) acting as a transcription factor for Ras Homolog Family Member A (RhoA) nih.govaging-us.com. No such role has been investigated for this compound.

FoxO: Forkhead box O (FoxO) transcription factors are involved in regulating the function of bone cells, including protecting osteoblasts from oxidative stress mdpi.com. There is no available research linking this compound to the activation of the FoxO signaling pathway in bone.

MicroRNAs (miRNAs) are recognized as crucial epigenetic regulators in bone development, homeostasis, and disease by controlling gene expression post-transcriptionally nih.govnih.govwustl.eduresearchgate.net. They play significant roles in both bone formation and resorption nih.gov. Despite the importance of this regulatory layer, there are no studies available that investigate the role of this compound in the microRNA-mediated regulation of bone metabolism.

Neuroprotective Studies

While extracts from the Epimedium plant are reported to have neuroprotective properties, research on the specific effects of the this compound compound is not present in the current scientific literature nih.govnih.govmdpi.commdpi.com.

There is no scientific evidence detailing the capacity of this compound to mitigate neuronal oxidative stress and inflammation. Oxidative stress is a key factor in the pathology of neurodegenerative diseases, and various natural compounds are studied for their antioxidant potential mdpi.commdpi.com. Aqueous extracts of Epimedium have been shown to reduce oxidative stress mediators and pro-inflammatory cytokines in models of cerebral ischemia/reperfusion injury mdpi.comnih.gov. Other specific flavonoids from the plant, such as Wushanicaritin, have also demonstrated significant antioxidant and anti-inflammatory effects nih.gov. However, these neuroprotective activities have not been specifically attributed to or studied for this compound.

Emerging Biological Activities and Mechanistic Insights

Recent preclinical investigations have begun to uncover novel pharmacological activities of this compound, extending its therapeutic potential beyond its traditionally recognized effects. These emerging areas of research, particularly its hypoglycemic effects and its role in optimizing skeletal muscle function, are shedding new light on its molecular mechanisms of action.

Hypoglycemic Effects and Proteomic Analysis

This compound has demonstrated significant therapeutic potential in the context of type 2 diabetes mellitus (T2DM). In a preclinical study involving a mouse model of T2DM, administration of this compound at a concentration of 30 mg·kg-1 led to notable improvements in several key metabolic parameters. Specifically, there were significant reductions in fasting blood glucose (FBG) levels, the homeostasis model assessment of insulin resistance (HOMA-IR), and oral glucose tolerance. nih.govmdpi.com Furthermore, this compound treatment favorably modulated lipid profiles, decreasing levels of low-density lipoprotein cholesterol (LDL-C) while increasing high-density lipoprotein cholesterol (HDL-C). nih.gov The study also revealed an increase in hepatic glycogen and insulin content, alongside enhanced activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and a reduction in malondialdehyde (MDA), an indicator of oxidative stress. nih.govmdpi.com Histological examination showed that this compound administration helped preserve the structural integrity of liver cells and tissues, which were significantly damaged in the untreated T2DM model group. nih.gov

To elucidate the molecular mechanisms underlying these hypoglycemic effects, a label-free proteomic analysis was conducted. This analysis identified 92 key differentially expressed proteins that were enriched in specific signaling pathways. mdpi.com Among these, the expression of Phosphoenolpyruvate carboxykinase 1 (Pck1) was downregulated, while the expression of Phospholipase A2 group XIIB (Pla2g12b), Apolipoprotein B (Apob), and Cytochrome P450 4a14 (Cyp4a14) was upregulated in the this compound-treated group compared to the model control group. nih.govmdpi.com

According to the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, Pck1 is a key enzyme in gluconeogenesis and is also involved in the insulin signaling pathway. nih.govmdpi.com The inhibition of Pck1 expression by this compound is thought to contribute to the maintenance of stable FBG levels. nih.gov On the other hand, Pla2g12b, Apob, and Cyp4a14 are crucial proteins in the pathways of fat digestion and fatty acid degradation. nih.govmdpi.com The promotion of their expression by this compound may help to alleviate liver lipotoxicity. nih.gov These findings suggest that this compound exerts its hypoglycemic effects through a multi-target mechanism involving the regulation of glucose metabolism and lipid homeostasis. nih.govmdpi.com

| Protein | Regulation by this compound | Implicated Pathway(s) | Potential Effect |

| Pck1 | Downregulated | Gluconeogenesis, Insulin Signaling | Maintenance of stable fasting blood glucose |

| Pla2g12b | Upregulated | Fat Digestion, Fatty Acid Degradation | Alleviation of liver lipotoxicity |

| Apob | Upregulated | Fat Digestion, Fatty Acid Degradation | Alleviation of liver lipotoxicity |

| Cyp4a14 | Upregulated | Fat Digestion, Fatty Acid Degradation | Alleviation of liver lipotoxicity |

Skeletal Muscle Functional Optimization

This compound has been shown to enhance exercise endurance and optimize skeletal muscle function. nih.gov In preclinical studies using C57BL/6 mice, this compound supplementation led to improved motor performance. nih.gov This enhancement of physical endurance is attributed to the preservation of mitochondrial function within skeletal muscle. nih.gov

Further investigation into the molecular underpinnings of this effect through proteomic analysis identified MIC25, a mitochondrial cristae structural protein, as a key molecule modulated by this compound. nih.gov The stability of MIC25 is regulated through ubiquitin-dependent degradation. nih.gov this compound appears to enhance the stability of MIC25, which in turn preserves the integrity of mitochondrial complexes. nih.gov This preservation of mitochondrial structure is crucial for optimizing the kinetics of ATP regeneration, which is essential for meeting the energy demands of both oxidative and glycolytic activities during exercise. nih.gov

To directly assess the impact of this compound on muscle power output, electrical stimulation experiments were conducted on isolated long slow muscles from the legs of mice. nih.gov The results from these experiments demonstrated that muscles from mice treated with this compound generated a greater work output, with an average energy output that was 5.8% higher than that of the control group. nih.gov This finding provides direct evidence that this compound enhances neuromuscular efficiency. nih.gov These macroscopic improvements in exercise performance align with the molecular findings, indicating that this compound-mediated preservation of MIC25-dependent mitochondrial integrity is a key mechanism for optimizing skeletal muscle function. nih.gov

| Parameter | Observation in this compound Treated Group | Implication |

| Exercise Endurance | Enhanced | Improved physical performance |

| Mitochondrial Function | Preserved | Optimized energy production |

| MIC25 Protein Level | Modulated and Stabilized | Maintenance of mitochondrial cristae structure |

| Muscle Energy Output | 5.8% higher than control | Direct enhancement of neuromuscular efficiency |

Advanced Preclinical Research Methodologies and Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental in preclinical research to dissect the molecular mechanisms underlying the bioactivities of compounds like Epimedin I. These models offer a controlled environment to study cellular responses, signaling pathways, and genetic regulation.

Cell Line Selection and Experimental Design for Specific Bioactivities

The selection of an appropriate cell line is a critical step in designing in vitro studies to investigate the specific biological effects of this compound. The choice of cell line is dictated by the research question and the desire to model a particular disease or physiological process accurately. For instance, in the context of neuroprotection, the human neuroblastoma cell line SH-SY5Y is often utilized. Experimental designs for these studies typically involve differentiating the cells into a more mature neuronal phenotype, for example, by using retinoic acid, to better mimic the in vivo environment of the nervous system.

In the realm of oncology, the human pancreatic cancer cell line PANC-1 has been employed to evaluate the anti-cancer properties of Epimedium extracts containing this compound. For studies on melanogenesis, melanoma cell lines such as B16F10 (murine) and MNT-1 (human) are common choices. To investigate the immunomodulatory and anti-inflammatory potential, macrophage-like cell lines, including RAW264.7, are frequently used. Research into the anti-osteoporotic effects of this compound often involves osteoblast-like cell lines like MC3T3-E1 and osteoclast precursor cells such as RAW264.7.

The experimental design for these studies generally includes treating the selected cell lines with varying concentrations of this compound over different time courses. A crucial aspect of the design is the inclusion of appropriate controls, such as vehicle-treated cells, to ensure that the observed effects are directly attributable to the compound. Furthermore, positive controls, which are compounds with known activity in the specific assay, are often included to validate the experimental system. The specific endpoints to be measured are determined by the bioactivity being investigated and can range from cell viability and proliferation to the expression of specific biomarkers.

| Cell Line | Origin | Bioactivity Investigated with Epimedium Compounds |

|---|---|---|

| SH-SY5Y | Human Neuroblastoma | Neuroprotection |

| PANC-1 | Human Pancreatic Cancer | Anti-cancer activity |

| B16F10 | Murine Melanoma | Melanogenesis |

| MNT-1 | Human Melanoma | Melanogenesis |

| RAW264.7 | Murine Macrophage | Immunomodulation, Osteoclastogenesis |

| MC3T3-E1 | Murine Pre-osteoblast | Osteogenesis |

Biochemical and Molecular Biology Assays (e.g., Western Blot, RT-qPCR, ELISA, Flow Cytometry)

A variety of biochemical and molecular biology assays are employed to elucidate the mechanisms of action of this compound at the cellular and molecular levels.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method for measuring the expression levels of specific genes. This technique has been instrumental in understanding how this compound modulates gene expression. For instance, RT-qPCR has been used to measure the mRNA levels of genes involved in inflammation, such as TNF-α, IL-1β, and IL-6, and in bone metabolism, like HIF-1α.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In research on Epimedium flavonoids, ELISA has been utilized to measure the concentration of inflammatory cytokines secreted by cells in response to treatment.

Flow Cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells. In studies involving Epimedium flavonoids, flow cytometry has been used to assess the expression of cell surface markers, such as the co-stimulatory molecules CD40, CD80, and CD86, as well as Major Histocompatibility Complex (MHC) molecules on immune cells. This technique is also invaluable for analyzing the cell cycle distribution and detecting apoptosis in cell populations treated with this compound.

| Assay | Purpose | Example Targets in Epimedium Research |

|---|---|---|

| Western Blot | Protein expression analysis | AKT, EGFR, BCL2, SRC |

| RT-qPCR | Gene expression analysis | TNF-α, IL-1β, IL-6, HIF-1α |

| ELISA | Quantification of soluble proteins | Inflammatory cytokines |

| Flow Cytometry | Cell surface marker analysis, cell cycle, apoptosis | CD40, CD80, CD86, MHC molecules |

In Vivo Animal Models for Efficacy and Mechanism Validation

In vivo animal models are indispensable for validating the efficacy and further elucidating the mechanisms of action of this compound in a whole-organism context. These models allow for the study of complex physiological and pathological processes that cannot be fully replicated in vitro.

Establishment of Disease-Specific Animal Models (e.g., Vascular Dementia, Pancreatic Cancer, Breast Cancer, Osteoporosis)

To investigate the therapeutic potential of this compound across various diseases, researchers have established and utilized several disease-specific animal models.

For Vascular Dementia , a common model involves the bilateral common carotid artery occlusion (BCCAO) in mice. This procedure induces chronic cerebral hypoperfusion, leading to cognitive impairment and neuropathological changes that mimic aspects of human vascular dementia.

In the context of Pancreatic Cancer , xenograft models are frequently used. These models typically involve the subcutaneous or orthotopic implantation of human pancreatic cancer cells, such as PANC-1, into immunocompromised mice. These models are valuable for assessing the anti-tumor efficacy of compounds in a living system.

For Breast Cancer research, a common approach is the use of xenograft models where human breast cancer cells, for example, the estrogen receptor-positive MCF-7 cell line, are implanted into the mammary fat pads of ovariectomized nude mice. This model is particularly useful for studying hormone-responsive breast cancers.

To study Osteoporosis , the ovariectomized (OVX) mouse model is widely employed. The surgical removal of the ovaries induces estrogen deficiency, leading to accelerated bone loss, which mimics postmenopausal osteoporosis in women. Another model that has been used to study osteoporosis is the glucocorticoid-induced osteoporosis model in zebrafish.

Assessment of Physiological and Molecular Biomarkers

In these in vivo models, a range of physiological and molecular biomarkers are assessed to determine the efficacy of this compound treatment. Physiological assessments in the vascular dementia model include behavioral tests to evaluate learning and memory. In cancer models, tumor growth is a key physiological parameter that is monitored throughout the study. For osteoporosis models, bone mineral density and bone microarchitecture are critical physiological endpoints.

At the molecular level, tissues and blood samples are collected from the animal models to analyze a variety of biomarkers. These can include the expression levels of proteins and genes involved in the disease process, which are often measured using techniques like Western blotting and RT-qPCR. For instance, in vascular dementia models, markers of neuroinflammation and neuronal survival are assessed. In cancer models, biomarkers of apoptosis and cell proliferation within the tumor tissue are analyzed. In osteoporosis models, the expression of proteins involved in bone formation and resorption are key molecular biomarkers. Furthermore, the levels of inflammatory cytokines and other relevant molecules in the blood can be measured by ELISA to assess the systemic effects of the treatment.

Computational and Systems Biology Approaches

Computational and systems biology approaches are increasingly being integrated into preclinical research to analyze the complex biological data generated from in vitro and in vivo studies and to predict the mechanisms of action of compounds like this compound. These approaches utilize computational models and bioinformatics tools to understand the intricate network of interactions within a biological system.

One of the prominent computational approaches used in the study of traditional Chinese medicine, including herbs like Epimedium, is network pharmacology . This approach involves constructing and analyzing biological networks to identify the multiple targets of the active compounds and to understand their synergistic effects. By integrating information on drug-target interactions, protein-protein interactions, and pathway data, network pharmacology can help to elucidate the complex mechanisms of action of herbal extracts and their individual components.

These computational approaches can generate hypotheses that can then be validated experimentally, thus accelerating the process of drug discovery and development. By providing a systems-level understanding of how this compound interacts with biological systems, these methods contribute to a more comprehensive picture of its therapeutic potential.

Molecular Docking Simulations for Ligand-Protein Interactions

Specific molecular docking studies detailing the ligand-protein interactions of this compound are not present in the current scientific literature. Molecular docking simulations have been performed for other constituents of Epimedii Folium, such as Icariin (B1674258), Epimedin A, Epimedin B, and Epimedin C, to explore their binding affinities with core protein targets like AKT1, p53, TNF-α, and NF-κB. nih.govnih.gov Without dedicated research, the interaction profile of this compound remains uncharacterized.

Future Directions and Research Perspectives

Pinpointing Epimedin I Specificity in Biological Actions

Future research is focused on precisely identifying the molecular targets and pathways through which this compound exerts its biological effects. While studies on related Epimedium flavonoids like Epimedin B and Icariin (B1674258) have shed light on potential mechanisms, the specific interactions of this compound require further detailed investigation. For instance, Epimedin B has been shown to specifically facilitate nigericin- or ATP-induced NLRP3 inflammasome activation under synergistic induction of mitochondrial reactive oxygen species frontiersin.org. It also did not affect the activation of AIM2 and NLRC4 inflammasomes, indicating a degree of specificity frontiersin.org. Understanding such specific interactions for this compound is crucial for validating its therapeutic potential and minimizing off-target effects. Advanced techniques such as proteomics, metabolomics, and transcriptomics can be employed to identify the proteins, metabolites, and gene expression profiles modulated by this compound treatment. This will help to build a comprehensive picture of its cellular and molecular impact.

Synergistic Effects of this compound with Other Bioactive Compounds

Exploring the synergistic potential of this compound with other natural compounds or conventional therapeutic agents is a significant area for future research. Studies on other Epimedium flavonoids, such as Icariin and Epimedin B, have demonstrated synergistic effects in various contexts. For example, Icariin has shown synergistic antifungal effects with azole drugs like fluconazole, ketoconazole, and itraconazole (B105839) against Candida albicans. nih.gov. This synergy was not observed with other antifungal classes like amphotericin B or caspofungin, suggesting a specific interaction mechanism potentially involving the cell membrane nih.gov. Another study investigated a topical formulation containing a combination of hydroxysafflor yellow A, icariin, epimedin B, and 3,4-dihydroxybenzoic acid for the treatment of oxaliplatin-induced peripheral neuropathy, highlighting the potential of synergistic combinations of Epimedium ingredients with other bioactive compounds nih.gov. Future studies should investigate if this compound exhibits similar synergistic properties, which could lead to the development of more effective combination therapies, potentially allowing for lower doses of individual compounds and reduced toxicity.

Sustainable Production and Biotechnological Engineering of this compound

Current methods for obtaining this compound primarily involve extraction from Epimedium plants. However, the increasing demand and potential sustainability concerns associated with large-scale plant cultivation necessitate the exploration of alternative production methods. Biotechnological approaches, such as metabolic engineering and synthetic biology, offer promising avenues for sustainable and efficient production of Epimedium flavonoids. Research has explored the use of enzymatic hydrolysis systems for the efficient conversion of Epimedin C to Icariin, demonstrating the potential of biocatalysis in producing specific flavonoids nih.gov. Similarly, engineering microbial cell factories for the complete biosynthesis of Epimedium flavonoids is being investigated to enable industrial-scale production mdpi.com. Future research should focus on applying these biotechnological advancements specifically to this compound, aiming to develop sustainable and cost-effective production methods that can meet future demands.

Development of High-Throughput Screening Platforms for Novel Targets

Artificial Intelligence and Machine Learning Applications in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in various fields of biomedical research, including drug discovery and traditional medicine research ebm-journal.orgnih.govfrontiersin.orgresearchgate.net. These technologies can analyze large and complex datasets to identify patterns, predict compound activity, and optimize research strategies. In the context of this compound, AI and ML can be utilized for several purposes:

Target Prediction: ML algorithms can predict potential protein targets of this compound based on its chemical structure and known biological activity data.

Mechanism Elucidation: AI can help analyze complex biological data from omics studies (genomics, transcriptomics, proteomics, metabolomics) to identify the key pathways and networks influenced by this compound.

Synergy Prediction: ML models can predict potential synergistic combinations of this compound with other compounds based on their chemical structures and known biological activities.

Structure-Activity Relationship (SAR) Modeling: AI can build predictive models linking the structural features of this compound derivatives to their biological activities, guiding the design of more potent and specific analogs.

Process Optimization: ML can be applied to optimize the parameters for the extraction, purification, or biotechnological production of this compound.

Q & A

Q. How do this compound’s metabolic profiles differ across species, and what implications does this have for translational research?

- Methodological Answer : Conduct comparative metabolomics using liver microsomes from humans, rats, and mice. Identify species-specific metabolites via UPLC/MS and correlate with pharmacokinetic data (e.g., half-life, bioavailability). Use these insights to refine in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.